Home > Products > Screening Compounds P91867 > Epelsiban besylate
Epelsiban besylate - 1159097-48-9

Epelsiban besylate

Catalog Number: EVT-267439
CAS Number: 1159097-48-9
Molecular Formula: C36H44N4O7S
Molecular Weight: 676.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Epelsiban besylate is an oral drug which acts as a selective, sub-nanomolar (Ki=0.13 nM) oxytocin receptor antagonist with >31000-fold selectivity over the related vasopressin receptors. It is being developed by GlaxoSmithKline for the treatment of premature ejaculation in men.
Source and Classification

Epelsiban besylate is classified as a small molecule drug. Its development was spearheaded by GlaxoSmithKline, and it is also referred to by its developmental code GSK-557296. The molecular formula for Epelsiban besylate is C36H44N4O7SC_{36}H_{44}N_{4}O_{7}S, and it has a CAS registry number of 1159097-48-9. The compound has been a subject of various studies aimed at understanding its pharmacokinetic properties and therapeutic efficacy in treating male sexual dysfunctions .

Synthesis Analysis

Methods and Technical Details

The synthesis of Epelsiban involves multiple steps, beginning with the formation of a linear dipeptide through a four-component Ugi reaction. This reaction utilizes protected amino acids and aldehydes to form the desired peptide structure. The key steps in the synthesis include:

  1. Formation of Linear Dipeptide: The linear peptide is synthesized using carboxybenzyl protected indanylglycine, D-alloisoleucine methyl ester hydrochloride, 2,6-dimethylpyridine-3-carboxaldehyde, and 2-benzyloxyphenylisonitrile.
  2. Hydrogenation: This step removes protecting groups from the linear peptide.
  3. Cyclization: The linear peptide is cyclized to form the phenolic cyclic dipeptide.
  4. Hydrolysis: The phenolic amide undergoes hydrolysis using carbonyl diimidazole to yield the desired acid.
  5. Amide Formation: Finally, the acid is activated with a coupling reagent before morpholine is added to produce Epelsiban besylate .

This method emphasizes stereoselectivity, yielding a compound with high oral bioavailability and selectivity against vasopressin receptors.

Molecular Structure Analysis

Structure and Data

The molecular structure of Epelsiban besylate can be characterized by its cyclic dipeptide framework, which imparts significant stability and selectivity towards the oxytocin receptor. The compound's stereochemistry plays a crucial role in its biological activity.

  • Molecular Weight: Approximately 644.84 g/mol.
  • InChI Key: BEWUOCYETMDWGE-FKDQZALLSA-N.

The structural representation reveals functional groups that facilitate binding to the oxytocin receptor while minimizing interactions with other receptor types .

Chemical Reactions Analysis

Reactions and Technical Details

Epelsiban besylate primarily participates in reactions characteristic of peptide chemistry, including:

  1. Peptide Bond Formation: Utilizing coupling reagents such as carbonyl diimidazole to form amide bonds.
  2. Hydrolysis Reactions: Involving both acidic and basic conditions to manipulate the peptide structure during synthesis.
  3. Cyclization Reactions: Key for forming the cyclic structure that enhances stability and receptor selectivity.

These reactions are critical for synthesizing the compound with desired pharmacological properties .

Mechanism of Action

Process and Data

Epelsiban acts as an antagonist at the oxytocin receptor, inhibiting the physiological effects mediated by oxytocin. The mechanism involves:

  • Binding Affinity: It exhibits a high affinity (Ki = 0.63 nM) for the oxytocin receptor.
  • Selectivity Profile: Demonstrates over 1000-fold selectivity against vasopressin receptors, which are structurally similar to oxytocin receptors.

The blockade of oxytocin's action is hypothesized to prolong ejaculatory latency by modulating neuroendocrine pathways involved in sexual function .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Epelsiban besylate exhibits several notable physical and chemical properties:

  • Solubility: Good aqueous solubility (33 mg/ml as besylate salt).
  • Stability: Maintains stability under physiological conditions, which is crucial for its efficacy as a therapeutic agent.
  • Pharmacokinetics: Demonstrates favorable pharmacokinetic parameters with good oral bioavailability (approximately 55% in rats) and low intrinsic clearance across species studied (rat, dog, cynomolgus monkey) .

These properties contribute to its potential as an effective treatment option for conditions related to sexual dysfunction.

Applications

Scientific Uses

Epelsiban besylate has been primarily investigated for its application in treating premature ejaculation in men. Clinical trials have shown that it can significantly enhance intravaginal ejaculatory latency times compared to placebo treatments .

Additionally, due to its mechanism of action targeting the oxytocin receptor, there may be broader implications for research into other conditions influenced by oxytocin signaling, including anxiety disorders and social behaviors.

Oxytocin Receptor Antagonism: Pharmacological Context and Therapeutic Relevance

Oxytocin (OT) is a neurohypophysial peptide hormone that binds to G-protein-coupled oxytocin receptors (OTR), triggering phosphatidylinositol-calcium signaling pathways. OTR activation mediates uterine contractions during labor, milk ejection, and reproductive behaviors [1] [6]. Pathological OTR overactivity is implicated in:

  • Premature ejaculation (PE): Central OTR signaling modulates ejaculatory reflexes in spinal and supraspinal nuclei [4].
  • Adenomyosis/Endometriosis: Aberrant OTR expression drives pain and inflammation in ectopic endometrial tissue [1] [9].
  • Assisted reproduction: Embryo implantation requires transient OTR suppression to prevent uterine contractions [1].

Epelsiban exhibits sub-nanomolar affinity for human OTR (Ki = 0.13 nM; pKi = 9.9), with >31,000-fold selectivity over vasopressin receptors (V1aR: Ki >63,000 nM; V1bR: Ki >31,000 nM; V2R: Ki >50,000 nM) [1] [2] [5]. This specificity prevents cross-reactivity with vasopressin-mediated pathways (e.g., vasoconstriction, water retention). Preclinically, epelsiban inhibited oxytocin-induced uterine contractions (IC₅₀ = 192 nM in rats) and pharmacologically induced ejaculation (via central and peripheral OTR blockade) [1] [4]. Clinically, it was investigated for PE and embryo implantation enhancement, though development shifted toward adenomyosis before discontinuation for strategic reasons [1] [9].

  • Table 2: Selectivity Profile of Epelsiban Across Human Receptors
    ReceptorKi (nM)Selectivity vs. OTR
    Oxytocin (OTR)0.131x
    Vasopressin V1a>63,000>500,000-fold
    Vasopressin V1b>31,000>240,000-fold
    Vasopressin V2>50,000>380,000-fold

Historical Development of Non-Peptide Oxytocin Antagonists

Early OTR antagonists (e.g., atosiban) were peptide-based, suffering from poor oral bioavailability, short half-lives, and the need for intravenous administration [1] [6]. The discovery of non-peptide OTR antagonists emerged from systematic screening of compound libraries. GlaxoSmithKline identified 2,5-diketopiperazine (2,5-DKP) as a privileged scaffold combining conformational rigidity, chiral purity, and synthetic versatility [1]:

  • Lead optimization: Initial 2,5-DKP leads (Ki = 300 nM) were optimized through structure-activity relationship (SAR) studies. Introducing a 4-carbon branched alkyl at C-6 and an indanyl group at C-3 enhanced potency (Ki = 4 nM). Stereochemical control confirmed (3R,6R,7R) isomers as optimal [1].
  • Pharmacokinetic refinement: Early candidates showed low rat bioavailability. Property-based design prioritized small exocyclic aromatic rings and polar heterocycles (e.g., morpholine amide) to improve solubility and metabolic stability. This yielded epelsiban (oral bioavailability: 55% in rats, 53% in dogs) [1] [8].
  • Clinical candidates: Epelsiban was part of a broader OTR antagonist portfolio including retosiban and barusiban. Its besylate salt form (aqueous solubility: 33 mg/mL) facilitated oral dosing in phase II trials for adenomyosis and PE [1] [9] [10].
  • Table 3: Evolution of Key Non-Peptide OTR Antagonists
    CompoundScaffoldOTR Ki (nM)Oral BioavailabilityClinical Status
    Early 2,5-DKPDiketopiperazine300<10% (rat)Preclinical
    GSK compound 3DKP-dimethylamide0.6353% (rat), 51% (dog)Preclinical
    EpelsibanDKP-pyridyl0.1355% (rat)Phase II (terminated)
    RetosibanIsoxazole-DKP0.744% (monkey)Phase II (preterm labor)

Rationale for Epelsiban Besylate: Structural and Functional Advantages Over Peptide Analogues

Epelsiban besylate addresses three critical limitations of peptide OTR antagonists:

Enhanced Metabolic Stability and Oral Bioavailability

Peptide antagonists (e.g., atosiban) undergo rapid proteolytic degradation and exhibit negligible oral absorption. Epelsiban’s 2,5-DKP core and C6 branched alkyl chain confer resistance to enzymatic cleavage. Its moderate logP (~2.93) and besylate salt formulation optimize intestinal permeability and dissolution [1] [7] [8]. Pharmacokinetic studies in humans showed linear exposure up to 900 mg/day, with 34% AUC accumulation after repeated dosing—consistent with its short half-life [8].

Properties

CAS Number

1159097-48-9

Product Name

Epelsiban besylate

IUPAC Name

benzenesulfonic acid;(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione

Molecular Formula

C36H44N4O7S

Molecular Weight

676.8 g/mol

InChI

InChI=1S/C30H38N4O4.C6H6O3S/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33;7-10(8,9)6-4-2-1-3-5-6/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35);1-5H,(H,7,8,9)/t18-,25+,26+,27+;/m0./s1

InChI Key

BEWUOCYETMDWGE-FKDQZALLSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

GSK557296B; GSK-557296B; Epelsiban besylate.

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.